Fluparoxan hydrochloride anhydrous

Description

Historical Trajectory and Initial Research Paradigms

Developed by Glaxo (now GlaxoSmithKline) in the early 1980s under the developmental code name GR50360A, Fluparoxan (B20672) was initially patented as an antidepressant. wikipedia.orgnih.gov The prevailing paradigm in antidepressant research at the time heavily focused on the monoamine hypothesis of depression, which posits that a deficiency in neurotransmitters like norepinephrine (B1679862) is a key factor in the pathophysiology of the disorder. As an α2-adrenoceptor antagonist, Fluparoxan was designed to block the presynaptic autoreceptors on noradrenergic neurons. This blockade inhibits the negative feedback mechanism that normally suppresses norepinephrine release, thereby increasing synaptic concentrations of this neurotransmitter. wikipedia.org

Despite demonstrating central α2-adrenoceptor antagonist activity in human subjects, clinical evaluations of Fluparoxan for depression and subsequently for male sexual dysfunction were discontinued (B1498344) in the early 1990s. The compound failed to demonstrate a significant clinical advantage over existing therapies, leading to the cessation of its development for these indications. wikipedia.org

Enduring Academic Interest and Unexplored Research Frontiers

Despite its discontinuation for its initial indications, Fluparoxan has maintained a persistent presence in academic and preclinical research. This enduring interest is largely fueled by its well-defined mechanism of action and high selectivity, making it an ideal pharmacological tool to probe the roles of the α2-adrenoceptor in various physiological and pathological processes.

Recent research has shifted focus towards previously unexplored therapeutic avenues for Fluparoxan. A significant area of investigation is its potential in treating cognitive dysfunction associated with neurodegenerative and psychiatric disorders. Studies have highlighted its potential for improving cognitive deficits in schizophrenia and in animal models of Alzheimer's disease. nih.gov For instance, research in a transgenic mouse model of Alzheimer's-like pathology demonstrated that chronic treatment with Fluparoxan prevented age-related deficits in spatial working memory. nih.gov This suggests that enhancing noradrenergic neurotransmission via α2-adrenoceptor antagonism could be a viable strategy for mitigating certain cognitive impairments.

Fundamental Pharmacological Classification and Scope of Study

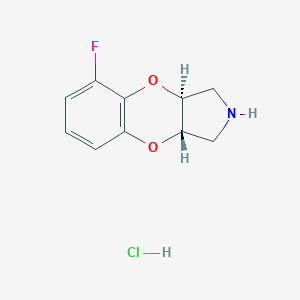

Fluparoxan is classified as a highly selective α2-adrenoceptor antagonist. capes.gov.brtargetmol.com Its chemical structure is (±)-(trans)-5-fluoro-2,3,3a,9a-tetrahydro-1H- capes.gov.brontosight.aibenzodioxino[2,3-c]pyrrole hydrochloride hemihydrate. wikipedia.org A key feature of Fluparoxan is its remarkable selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor, with a selectivity ratio reported to be greater than 2500-fold. capes.gov.brnih.gov Furthermore, it is distinguished from other α2-adrenergic receptor antagonists in its structural class by its lack of antagonism at any variant of the imidazoline (B1206853) receptor. wikipedia.org

The scope of study for Fluparoxan has broadened considerably from its initial focus on depression. Current research encompasses its effects on cognition, neuroprotection, and its potential interactions with other neurotransmitter systems. While its primary action is on the noradrenergic system, studies have also investigated its affinity for other receptors. It has been found to have weak affinity for 5-HT1A and 5-HT1B serotonin (B10506) receptor binding sites in the rat brain. capes.gov.brnih.gov

Detailed Research Findings

The pharmacological profile of Fluparoxan has been characterized through a variety of in vitro and in vivo studies. These studies have provided quantitative data on its binding affinities and functional antagonist activity at various receptors.

Receptor Binding Affinities and Antagonist Potencies of Fluparoxan

| Receptor/Tissue | Agonist/Ligand | Parameter | Value | Reference |

| α2-Adrenoceptor (rat vas deferens) | UK-14304 | pKB | 7.87 | capes.gov.brnih.gov |

| α2-Adrenoceptor (guinea-pig ileum) | UK-14304 | pKB | 7.89 | capes.gov.brnih.gov |

| α1-Adrenoceptor (rat anococcygeus muscle) | Phenylephrine | pKB | 4.45 | capes.gov.brnih.gov |

| 5-HT1A Receptor (rat brain) | - | pIC50 | 5.9 | capes.gov.brnih.gov |

| 5-HT1B Receptor (rat brain) | - | pKi | 5.5 | capes.gov.brnih.gov |

Selectivity Profile of Fluparoxan

| Receptor Selectivity | Ratio | Reference |

| α2 : α1 Adrenoceptor | >2500 | capes.gov.brnih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

105227-44-9 |

|---|---|

Molecular Formula |

C10H11ClFNO2 |

Molecular Weight |

231.65 g/mol |

IUPAC Name |

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |

InChI Key |

JNYKORXHNIRXSA-OZZZDHQUSA-N |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |

Canonical SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |

Other CAS No. |

105227-44-9 |

Origin of Product |

United States |

Mechanistic Elucidation of Fluparoxan Hydrochloride Anhydrous at the Receptor Level

Exploration of Non-Adrenergic Receptor Interactions

Assessment of Muscarinic, Dopaminergic, and Other Neurotransmitter Receptor Ligand Binding

Fluparoxan (B20672) hydrochloride anhydrous has been evaluated for its binding affinity across a range of neurotransmitter receptors to determine its selectivity profile. Research indicates that fluparoxan possesses a high degree of selectivity for α2-adrenoceptors, with minimal interaction observed at muscarinic, dopaminergic, and other significant central nervous system receptor sites. nih.govwikipedia.org

Specificity studies have demonstrated that fluparoxan exhibits low or no affinity for a wide array of neurotransmitter receptors at concentrations up to at least 1 x 10(-5) M. nih.govnih.gov This lack of significant binding extends to cholinergic (muscarinic) and dopaminergic receptor systems, underscoring the compound's targeted mechanism of action as an α2-adrenoceptor antagonist. wikipedia.org

While its affinity for muscarinic and dopaminergic receptors is negligible, detailed binding assays have revealed weak interactions with certain serotonin (B10506) (5-HT) receptor subtypes. nih.gov Specifically, fluparoxan displayed a low affinity for the 5-HT1A and 5-HT1B receptor sites in rat brain tissue. nih.gov The binding affinity for these receptors is considerably lower than its potent affinity for the α2-adrenoceptor.

The detailed research findings regarding the binding profile of Fluparoxan at these non-α2-adrenergic receptors are summarized in the tables below.

Table 1: Muscarinic and Dopaminergic Receptor Binding Profile of Fluparoxan

| Receptor Family | Binding Affinity | Findings |

|---|---|---|

| Muscarinic | Low to none | Studies report no significant anticholinergic (muscarinic) receptor-blocking effects. wikipedia.org |

Table 2: Other Neurotransmitter Receptor Ligand Binding of Fluparoxan

| Receptor Subtype | Binding Value | Measurement Type | Brain Region |

|---|---|---|---|

| 5-HT1A | 5.9 | pIC50 | Rat Brain |

| 5-HT1B | 5.5 | pKi | Rat Brain |

Source: Halliday, C. A., et al. (1991). The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist. nih.gov

Synthetic Strategies and Structure Activity Relationship Sar of Fluparoxan Hydrochloride Anhydrous

Advanced Synthetic Methodologies

The synthesis of fluparoxan (B20672) and its derivatives often employs sophisticated strategies to ensure high purity, yield, and stereochemical control, which is crucial for its pharmacological activity.

Convergent Synthesis Approaches and Stereoselective Pathways

Convergent synthesis is a favored strategy for the assembly of complex molecules like fluparoxan. This approach involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For fluparoxan, this could involve the synthesis of the tetrahydro-1H-pyrrolo[2,3-b]indole core and the substituted ethyl side chain separately, followed by their coupling. This method allows for flexibility in the preparation of analogs, as different side chains can be readily attached to the core structure.

Stereoselectivity is paramount in the synthesis of fluparoxan, as the biological activity of chiral molecules often resides in a single enantiomer. The stereocontrolled formation of the octahydro-1H-pyrrolo[2,3-d]carbazole core, a related heterocyclic system, has been achieved through reductive cyclization methods. acs.org Similar principles can be applied to the synthesis of the tetrahydro-1H-pyrrolo[2,3-b]indole nucleus of fluparoxan to ensure the desired stereochemistry at the chiral centers. Enantioselective catalytic methods are also employed for the N-alkylation of indole derivatives, which can be a key step in introducing the side chain with the correct stereochemistry. mdpi.com

Optimization of Reaction Conditions for Analog Preparation

The preparation of fluparoxan analogs for SAR studies requires the optimization of reaction conditions to accommodate a variety of functional groups and achieve good yields. Key reactions in the synthesis, such as N-alkylation, are often subject to extensive optimization.

For the N-alkylation of indole and related heterocyclic scaffolds, factors such as the choice of base, solvent, and alkylating agent are critical. nih.govbeilstein-journals.org Studies on the N-alkylation of pyrazoles, for example, have demonstrated the development of new methods using trichloroacetimidate electrophiles and a Brønsted acid catalyst to afford N-alkylated products. researchgate.net Similar systematic screening of conditions can be applied to the synthesis of fluparoxan analogs to identify the most efficient and versatile protocols. The table below summarizes key parameters that are typically optimized for N-alkylation reactions.

Table 1: Key Parameters for Optimization of N-Alkylation Reactions

| Parameter | Options | Considerations |

| Base | NaH, K2CO3, Cs2CO3, DBU | Strength of the base, solubility, and compatibility with other functional groups. |

| Solvent | DMF, THF, Acetonitrile, Toluene | Polarity, boiling point, and ability to dissolve reactants. |

| Alkylating Agent | Alkyl halides, Tosylates, Mesylates | Reactivity and potential for side reactions. |

| Temperature | Room temperature to reflux | Reaction rate versus selectivity and stability of reactants and products. |

| Catalyst | Phase-transfer catalysts, Metal catalysts | To enhance reaction rates and selectivity under milder conditions. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a molecule and its biological activity. These methods are instrumental in the rational design of new and improved fluparoxan analogs.

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups responsible for their biological activity. For α2-adrenoceptor antagonists like fluparoxan, a pharmacophore model would typically include features such as a hydrophobic region, a hydrogen bond acceptor, a hydrogen bond donor, and a positively ionizable feature. nih.govresearchgate.net The development of a selective pharmacophore model for β2-adrenoceptor agonists, for instance, highlighted the key chemical features that differentiate agonist activity at different receptor subtypes. nih.gov A similar approach can be used to define the specific pharmacophoric features that confer high affinity and selectivity for the α2-adrenoceptor.

QSAR studies provide a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com For fluparoxan analogs, a QSAR model could correlate physicochemical descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters) with their binding affinities for the α2-adrenoceptor. Such models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. For example, QSAR studies on indolylpiperidine derivatives as α1B-adrenoceptor antagonists have provided valuable information for improving selectivity. nih.gov

Rational Design Principles for Fluparoxan Hydrochloride Anhydrous Derivatives

The insights gained from SAR, QSAR, and pharmacophore modeling guide the rational design of fluparoxan derivatives with improved pharmacological profiles.

Systematic Modification for Enhanced Receptor Selectivity

Fluparoxan exhibits a high selectivity for α2-adrenoceptors over α1-adrenoceptors. nih.govnih.gov The rational design of new analogs aims to further enhance this selectivity and potentially achieve selectivity among the α2-adrenoceptor subtypes (α2A, α2B, α2C). Systematic modifications of the fluparoxan structure can be undertaken to probe the interactions with the receptor binding pocket.

Key areas for modification include the aromatic ring of the indole nucleus, the pyrrolidine ring, and the ethyl side chain. For instance, the introduction of different substituents on the indole ring can modulate the electronic and steric properties of the molecule, potentially leading to more specific interactions with the receptor. Altering the length and nature of the side chain can also influence receptor affinity and selectivity. The table below illustrates potential modifications and their intended effects.

Table 2: Rational Modifications of the Fluparoxan Scaffold for Enhanced Selectivity

| Molecular Scaffold | Modification Strategy | Rationale for Improved Selectivity |

| Indole Nucleus | Introduction of electron-withdrawing or electron-donating groups at various positions. | Modulate the electronic distribution and hydrogen bonding potential to better complement the receptor's binding site. |

| Pyrrolidine Ring | Introduction of substituents or conformational constraints. | To orient the side chain optimally for interaction with a specific receptor subtype and disfavor binding to others. |

| Ethyl Side Chain | Varying the length, rigidity, and substitution pattern. | To explore different regions of the binding pocket and identify interactions that contribute to selectivity. |

Structural Determinants of Blood-Brain Barrier Permeability

For a centrally acting drug like fluparoxan, the ability to cross the blood-brain barrier (BBB) is crucial. The structural properties of a molecule that govern its BBB permeability include lipophilicity, molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.comnih.gov

There is often a parabolic relationship between lipophilicity (logP) and BBB penetration; compounds that are either too hydrophilic or too lipophilic may exhibit poor brain uptake. nih.gov Highly lipophilic compounds may have increased binding to plasma proteins, reducing the free fraction available to cross the BBB. nih.gov The polar surface area is another critical parameter, with lower PSA generally favoring BBB penetration. mdpi.com

The rational design of fluparoxan analogs with improved CNS penetration involves a careful balance of these physicochemical properties. For example, modifications aimed at increasing lipophilicity must be carefully considered to avoid excessive plasma protein binding. The introduction of intramolecular hydrogen bonds can effectively reduce the polar surface area and enhance permeability. frontiersin.org The table below summarizes the key structural determinants and their influence on BBB permeability.

Table 3: Structural Determinants of Blood-Brain Barrier Permeability for Fluparoxan Analogs

| Physicochemical Property | Influence on BBB Permeability | Design Strategy for Fluparoxan Analogs |

| Lipophilicity (LogP) | Optimal range for passive diffusion; too high or too low values are detrimental. nih.gov | Fine-tune lipophilicity through substituent modifications to achieve a balance between membrane permeability and plasma protein binding. |

| Molecular Weight (MW) | Generally, lower MW is favored for passive diffusion. | Keep the molecular weight of analogs within an acceptable range, typically below 500 Da. |

| Polar Surface Area (PSA) | Lower PSA is generally associated with better BBB penetration. mdpi.com | Introduce modifications that reduce the number of polar functional groups or mask them through intramolecular hydrogen bonding. |

| Hydrogen Bond Donors/Acceptors | A lower number of hydrogen bond donors and acceptors is preferable. | Strategically replace or modify polar groups to minimize hydrogen bonding potential without compromising receptor affinity. |

Preclinical Investigations of Fluparoxan Hydrochloride Anhydrous in Experimental Models

In Vitro Pharmacodynamic and Pharmacokinetic Profiling

In vitro studies are fundamental in determining the specific molecular interactions and cellular effects of a compound. For Fluparoxan (B20672), these have focused on its receptor binding characteristics and functional antagonism.

Cellular Permeability Assessments (e.g., Caco-2, MCDK cell models)

Detailed experimental data on the cellular permeability of Fluparoxan hydrochloride anhydrous using Caco-2 or Madin-Darby Canine Kidney (MDCK) cell models are not extensively available in publicly accessible scientific literature.

In pharmaceutical research, Caco-2 cell monolayers are widely used as an in vitro model to predict human intestinal absorption of drugs. nih.govevotec.comyoutube.comsigmaaldrich.com These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer with tight junctions and express various transporters, mimicking the intestinal barrier. nih.govyoutube.comsigmaaldrich.com Permeability assays with Caco-2 cells help to determine the rate at which a compound can cross this barrier, providing an apparent permeability coefficient (Papp). nih.gov This can indicate whether a compound is likely to be well-absorbed when taken orally. Similarly, MDCK cells are used to assess permeability and can be transfected to express specific transporters, such as P-glycoprotein (P-gp), to investigate a compound's potential for central nervous system penetration and its susceptibility to efflux pumps. evotec.comnih.govnih.gov

Receptor Occupancy and Functional Efficacy Assays in Cellular Systems

In vitro studies have been crucial in defining the potency and selectivity of Fluparoxan as an α2-adrenoceptor antagonist. nih.govnih.gov These assays typically involve isolated tissue preparations that express the target receptors.

Fluparoxan has demonstrated reversible competitive antagonism of the inhibitory effects of the α2-adrenoceptor agonist UK-14304. nih.govnih.gov This has been shown in preparations such as the rat isolated, field-stimulated vas deferens and the guinea-pig isolated, field-stimulated ileum. nih.govnih.gov In these systems, Fluparoxan's potency is quantified by its pKB value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

The selectivity of Fluparoxan for α2-adrenoceptors over α1-adrenoceptors is a key characteristic. nih.govnih.gov In the rat isolated anococcygeus muscle, Fluparoxan was found to be a much weaker competitive antagonist of the contractile response to the α1-adrenoceptor agonist phenylephrine. nih.govnih.gov This high selectivity ratio underscores its targeted mechanism of action.

Table 1: In Vitro Receptor Antagonist Potency of Fluparoxan

| Preparation | Agonist | Fluparoxan pKB value | α2:α1 Selectivity Ratio | Reference |

|---|---|---|---|---|

| Rat isolated vas deferens | UK-14304 | 7.87 | >2500 | nih.govnih.gov |

| Guinea-pig isolated ileum | UK-14304 | 7.89 | >2500 | nih.govnih.gov |

| Rat isolated anococcygeus muscle | Phenylephrine | 4.45 | >2500 | nih.govnih.gov |

In Vivo Neuropharmacological Studies in Animal Cohorts

Animal models provide a more complex physiological system to evaluate the effects of a drug. For Fluparoxan, these studies have corroborated its in vitro profile, demonstrating its efficacy in counteracting the effects of α2-adrenoceptor agonists. nih.govnih.govnih.gov

Behavioral and Physiological Correlates of Alpha-2 Adrenoceptor Antagonism in Rodents

The antagonism of α2-adrenoceptors by Fluparoxan leads to distinct behavioral and physiological outcomes in rodent models, primarily through the reversal of effects induced by α2-adrenoceptor agonists like clonidine (B47849) and UK-14304.

Alpha-2 adrenoceptor agonists are known to induce a decrease in body temperature (hypothermia) and a reduction in pain sensitivity (antinociception). nih.govnih.gov Fluparoxan has been shown to effectively prevent these effects in mice. nih.govnih.gov When administered orally, Fluparoxan demonstrated a potency similar to that of idazoxan (B1206943) in preventing clonidine-induced hypothermia and antinociception. nih.govnih.gov

In rats, Fluparoxan also antagonized the hypothermia induced by the α2-adrenoceptor agonist UK-14304. nih.govnih.gov

The administration of α2-adrenoceptor agonists can lead to motor impairment, which can be assessed using tests such as the rotarod paradigm. In this test, an animal's ability to stay on a rotating rod is measured as an indicator of motor coordination.

Fluparoxan has been effective in antagonizing motor impairment induced by UK-14304 in rats, as demonstrated by its effect in the rotarod impairment test. nih.govnih.gov

Table 2: In Vivo Efficacy of Fluparoxan in Rodent Models

| Species | Agonist | Effect Measured | Fluparoxan ED50 (p.o.) | Fluparoxan ED50 (i.v.) | Reference |

|---|---|---|---|---|---|

| Rat | UK-14304 | Hypothermia | 1.4 mg/kg | 0.5 mg/kg | nih.govnih.gov |

| Rat | UK-14304 | Rotarod Impairment | 1.1 mg/kg | 1.3 mg/kg | nih.govnih.gov |

Central Neurotransmitter Dynamics in Response to this compound

In vivo microdialysis studies have been instrumental in elucidating the neurochemical effects of this compound within the central nervous system. Research has demonstrated that Fluparoxan, as a selective α2-adrenoceptor antagonist, can modulate the extracellular concentrations of key neurotransmitters implicated in cognitive and affective processes. mdpi.com Specifically, preclinical investigations have shown that administration of Fluparoxan leads to an increase in the extracellular levels of noradrenaline, dopamine (B1211576), and acetylcholine (B1216132). mdpi.com

The blockade of presynaptic α2-adrenoceptors by Fluparoxan inhibits the negative feedback mechanism that normally restricts noradrenaline release, thereby enhancing noradrenergic transmission. The concurrent elevation in dopamine and acetylcholine levels suggests a broader impact on monoaminergic and cholinergic systems, which are crucial for various brain functions including attention, learning, and memory. mdpi.comnih.gov

While the qualitative effects of Fluparoxan on these neurotransmitter systems are documented, publicly available research has not yet provided specific quantitative data on the percentage increase or absolute concentration changes of noradrenaline, dopamine, and acetylcholine following its administration in microdialysis studies.

Efficacy Evaluation in Models of Central Nervous System Disorders

The potential of this compound to ameliorate cognitive deficits associated with neurodegenerative diseases has been a key area of preclinical research. Studies have highlighted its promise for treating cognitive dysfunction in conditions such as Alzheimer's disease and schizophrenia. mdpi.com The underlying mechanism for this cognitive enhancement is thought to be linked to its ability to increase the release of noradrenaline, dopamine, and acetylcholine, neurotransmitters that are often dysregulated in these disorders. mdpi.comnih.gov

In the context of Alzheimer's disease, where degeneration of the locus coeruleus and a reduction in central noradrenaline are early pathological features, the neurochemical effects of Fluparoxan are of particular interest. nih.gov While direct preclinical studies detailing the specific cognitive improvements in Alzheimer's models are noted in reviews, comprehensive data from these specific studies are not widely available in the public domain. mdpi.com Similarly, for schizophrenia, which is characterized by significant cognitive impairment, Fluparoxan has been identified as a compound of interest for improving these cognitive symptoms. mdpi.comnih.gov However, detailed research findings from specific animal models of schizophrenia investigating the cognitive-enhancing effects of Fluparoxan are not readily accessible.

The efficacy of this compound in improving spatial memory and learning has been specifically investigated in a transgenic mouse model of Alzheimer's disease-like pathology (TASTPM). In these studies, chronic treatment with Fluparoxan was assessed for its ability to prevent the development of age-related memory deficits. nih.gov

The findings from this research indicated a selective improvement in certain aspects of memory. Specifically, Fluparoxan treatment was effective in preventing deficits in spatial working memory, as measured by the spontaneous alternation task. However, it did not prevent deficits in spatial reference memory, which was assessed using the Morris water maze. nih.gov These results suggest that Fluparoxan's beneficial effects on memory may be specific to cognitive functions that are heavily dependent on noradrenergic neurotransmission. Notably, the observed cognitive improvements occurred without any alteration in the underlying β-amyloid plaque pathology or astrocytosis in the TASTPM mice. nih.gov

Table 1: Effects of Fluparoxan on Spatial Memory in TASTPM Transgenic Mice

| Behavioral Task | Memory Type | Outcome of Fluparoxan Treatment |

|---|---|---|

| Spontaneous Alternation Task | Spatial Working Memory | Prevented age-related deficits |

| Morris Water Maze | Spatial Reference Memory | Did not prevent deficits |

While the neurochemical profile of this compound, particularly its ability to enhance noradrenergic and dopaminergic neurotransmission, suggests a potential therapeutic role in affective disorders, a comprehensive search of publicly available scientific literature did not yield specific preclinical studies investigating its efficacy in established animal models of depression or anxiety. mdpi.com Standard preclinical screening tests for antidepressant and anxiolytic activity, such as the forced swim test, tail suspension test, or elevated plus maze, have not been reported for Fluparoxan in the reviewed literature. Therefore, its potential effects in models of affective disorders remain an area for future investigation.

Advanced Methodological Approaches in Fluparoxan Hydrochloride Anhydrous Research

Radioligand Binding and Autoradiography Techniques

Radioligand binding assays are a cornerstone in the pharmacological characterization of Fluparoxan (B20672) hydrochloride anhydrous, providing critical data on its affinity and selectivity for α2-adrenoceptors. nih.govnih.gov These techniques utilize radioactively labeled ligands that bind specifically to the receptor of interest. By measuring the displacement of a radioligand by Fluparoxan, researchers can determine its binding affinity (Ki) and selectivity for different receptor subtypes. nih.govnih.gov

In early studies, Fluparoxan demonstrated high potency and selectivity as an α2-adrenoceptor antagonist. nih.gov For instance, in radioligand binding studies using rat brain tissue, Fluparoxan showed a high affinity for α2-adrenoceptors. nih.gov Competition binding assays are instrumental in these assessments. For example, the ability of Fluparoxan to displace specific α2-adrenoceptor radioligands, such as [3H]-rauwolscine or [3H]-idazoxan, from their binding sites allows for a quantitative measure of its receptor affinity. nih.govdrugbank.com One study reported pKB values of 7.87 and 7.89 for Fluparoxan in rat isolated vas deferens and guinea-pig isolated ileum preparations, respectively, indicating its potent antagonist activity at α2-adrenoceptors. nih.gov

Autoradiography complements radioligand binding assays by providing a visual map of receptor distribution within tissues. nih.gov This technique involves labeling receptors with a radioligand and then exposing the tissue section to a photographic film or emulsion. The resulting image reveals the density and localization of the receptors. Autoradiographic studies using radioligands like [3H]-idazoxan and [3H]-rauwolscine have been employed to map the distribution of α2-adrenoceptor binding sites in the rat brain. nih.gov These studies have shown dense labeling in areas associated with noradrenergic innervation, such as the locus coeruleus, septum, and various thalamic and hypothalamic nuclei. nih.gov By understanding the precise anatomical localization of these receptors, researchers can better infer the potential functional consequences of their modulation by compounds like Fluparoxan.

| Radioligand | Tissue/Preparation | Finding | Reference |

| [3H]-UK-14304 | Rat isolated vas deferens | Fluparoxan acted as a reversible competitive antagonist with a pKB of 7.87. | nih.gov |

| [3H]-UK-14304 | Guinea-pig isolated ileum | Fluparoxan acted as a reversible competitive antagonist with a pKB of 7.89. | nih.gov |

| [3H]-dihydroalprenolol | Rat brain | Chronic administration of Fluparoxan reduced the density of β-adrenoceptor binding sites by 26%. | nih.gov |

| [3H]-rauwolscine | Rat brain | Used to map the distribution of α2-adrenoceptor binding sites. | nih.gov |

| [3H]-idazoxan | Rat brain | Used to map the distribution of α2-adrenoceptor binding sites, showing a different distribution from [3H]-rauwolscine in some areas. | nih.gov |

| [3H]-RX821002 | Rat spleen, kidney, spinal cord, cerebral cortex | Characterized α2A-adrenoceptor subtypes. | nih.gov |

Functional Genomics and Proteomics in Response to Fluparoxan Hydrochloride Anhydrous

While direct functional genomics and proteomics studies on this compound are not extensively reported in publicly available literature, these powerful technologies offer immense potential for elucidating the broader biological impact of α2-adrenoceptor antagonism. Functional genomics aims to understand the relationship between an organism's genome and its phenotype, often by assessing changes in gene expression on a large scale. astrazeneca.comnih.gov Proteomics, similarly, investigates the entire complement of proteins in a cell or organism.

In the context of Fluparoxan research, functional genomics could be employed to identify genes whose expression is altered following treatment with the compound. astrazeneca.com Techniques such as DNA microarrays or RNA-sequencing could reveal downstream signaling pathways and cellular processes affected by α2-adrenoceptor blockade. For instance, such studies could uncover novel targets or biomarkers associated with the therapeutic effects of Fluparoxan. nuvisan.com

Proteomics offers a complementary approach by analyzing changes in protein expression and post-translational modifications. nih.gov Two-dimensional gel electrophoresis followed by mass spectrometry or more advanced techniques like stable isotope labeling with amino acids in cell culture (SILAC) could identify proteins that are differentially expressed or modified in response to Fluparoxan. This could provide insights into the molecular mechanisms underlying its pharmacological effects, potentially identifying novel protein-protein interactions or signaling cascades.

Although specific data for Fluparoxan is lacking, the principles of these methodologies are well-established in drug discovery and pharmacology. They represent a promising frontier for future research into the comprehensive cellular and molecular responses to this compound. astrazeneca.comnuvisan.com

In Vivo Electrophysiological Recordings and Neural Circuitry Analysis

In vivo electrophysiological recordings are a critical tool for understanding how this compound modulates neural activity and circuitry in a living organism. nih.gov This technique allows for the direct measurement of the electrical activity of neurons, providing real-time insights into the effects of a drug on neuronal firing rates, patterns, and network oscillations.

As an α2-adrenoceptor antagonist, Fluparoxan is expected to increase the firing rate of noradrenergic neurons by blocking the presynaptic autoreceptors that normally inhibit norepinephrine (B1679862) release. pharmacology2000.comyoutube.com In vivo electrophysiological studies can directly test this hypothesis by recording from noradrenergic neurons in the locus coeruleus, the principal site of noradrenaline synthesis in the brain.

Furthermore, these recordings can elucidate the impact of Fluparoxan on downstream neural circuits. Noradrenergic pathways project widely throughout the brain, influencing a vast array of functions, including arousal, attention, and mood. mdpi.comwikipedia.org By simultaneously recording from the locus coeruleus and its projection areas, such as the prefrontal cortex or hippocampus, researchers can analyze how Fluparoxan-induced changes in noradrenergic activity alter the dynamics of these circuits. This is particularly relevant for understanding its potential antidepressant effects, as dysregulation of these circuits is implicated in mood disorders. mdpi.com Studies on other α2-adrenoceptor antagonists have demonstrated their ability to block the inhibitory effects of α2-agonists on neuronal firing in various brain regions. nih.gov

Advanced Imaging Modalities for Receptor Visualization

Advanced imaging modalities, particularly Positron Emission Tomography (PET), have revolutionized the in vivo study of drug-receptor interactions in the living brain. nih.gov While specific PET imaging studies with this compound are not prominent in the literature, the methodology offers a powerful approach for visualizing and quantifying α2-adrenoceptors and assessing the in vivo activity of antagonists like Fluparoxan.

PET imaging requires the development of a specific radiotracer, a molecule that binds to the target receptor and is labeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18. ncats.io Several PET radioligands have been developed for imaging α2-adrenoceptors in the brain, including [11C]yohimbine and [11C]MK-912. nih.gov These tracers allow for the non-invasive measurement of receptor density and distribution in healthy individuals and in various disease states.

In the context of Fluparoxan research, PET imaging could be used in several ways. Firstly, it could be used to determine the in vivo receptor occupancy of Fluparoxan at different doses. This would involve administering a PET radioligand for α2-adrenoceptors before and after treatment with Fluparoxan and measuring the displacement of the radiotracer. Such studies are crucial for establishing a relationship between drug dosage and target engagement in the brain.

Prospective Research Directions and Translational Implications for Fluparoxan Hydrochloride Anhydrous

Development of Next-Generation Alpha-2 Adrenoceptor Antagonists

The quest for more refined therapeutic agents necessitates the development of next-generation α2-adrenoceptor antagonists with improved selectivity and functionality. Fluparoxan (B20672) serves as a crucial reference compound in this endeavor. nih.gov

Key Research Areas:

Subtype Selectivity: The α2-adrenoceptor has three main subtypes: α2A, α2B, and α2C. wikipedia.org Developing antagonists that selectively target one or more of these subtypes could lead to more precise therapeutic effects with fewer side effects. For instance, α2A and α2C subtypes are primarily located in the central nervous system and are implicated in neuropsychiatric disorders. nih.gov Antagonists with high selectivity for these subtypes may offer novel treatments for conditions like depression and cognitive disorders. nih.gov

Biased Agonism/Antagonism: Exploring biased signaling, where a ligand preferentially activates certain downstream pathways over others, could lead to the design of antagonists that selectively block detrimental signaling cascades while preserving beneficial ones.

Novel Chemical Scaffolds: Moving beyond the benzodioxinopyrrole structure of fluparoxan, researchers can explore new chemical scaffolds to identify compounds with unique pharmacological properties. ontosight.ai This could involve high-throughput screening of diverse chemical libraries and structure-based drug design.

Repurposing Strategies for Neurological and Psychiatric Conditions

Given its ability to cross the blood-brain barrier and modulate central noradrenergic neurotransmission, fluparoxan and its future analogs are prime candidates for repurposing in a range of neurological and psychiatric disorders. wikipedia.org

Potential Therapeutic Targets:

Major Depressive Disorder: Although initial trials were inconclusive, the role of α2-adrenoceptor antagonism in enhancing norepinephrine (B1679862) release remains a valid antidepressant strategy. wikipedia.orgnih.gov Combining a selective α2-antagonist with other antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), could lead to synergistic effects and improved treatment outcomes. drugbank.com

Cognitive Disorders: The noradrenergic system plays a critical role in cognitive functions like attention and memory. wikipedia.orgnih.gov By increasing synaptic norepinephrine levels, α2-antagonists could potentially enhance cognitive performance in disorders such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). wikipedia.orgnih.gov

Neuropathic Pain: The α2-adrenoceptor system is involved in the modulation of pain signals in the spinal cord. nih.gov While agonists at this receptor are analgesic, antagonists could play a role in specific pain states or in combination with other analgesics. Further research is needed to elucidate the complex role of α2-adrenoceptor subtypes in pain processing.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. This integrated approach can significantly accelerate the identification and optimization of novel α2-adrenoceptor antagonists.

Methodologies:

Molecular Docking and Virtual Screening: Computational docking of large virtual libraries against the three-dimensional structures of α2-adrenoceptor subtypes can identify potential hit compounds. nih.gov This allows for the rapid screening of millions of molecules to prioritize those with the highest likelihood of binding to the target.

Pharmacophore Modeling: Based on the structure of known active compounds like fluparoxan, pharmacophore models can be generated to define the essential chemical features required for α2-adrenoceptor antagonism. These models can then be used to search for novel compounds with similar properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the potency of new analogs and guides the optimization of lead compounds.

Elucidation of Long-Term Pharmacological Adaptations and Receptor Plasticity

Understanding the long-term effects of α2-adrenoceptor blockade is crucial for predicting therapeutic efficacy and potential for adverse effects. Chronic administration of antagonists can lead to adaptive changes in the noradrenergic system.

Research Focus:

Receptor Upregulation/Downregulation: Chronic blockade of α2-adrenoceptors can lead to an increase in their density (upregulation), potentially altering the response to endogenous norepinephrine and exogenous agonists. Conversely, some studies have shown that chronic fluparoxan administration can lead to a downregulation of β-adrenoceptors, which is consistent with its potential antidepressant effects. nih.gov

Neurotransmitter System Interactions: The noradrenergic system interacts extensively with other neurotransmitter systems, including the serotonergic and dopaminergic systems. drugbank.com Long-term α2-adrenoceptor antagonism may induce plastic changes in these interconnected systems, which could contribute to both therapeutic effects and side effects.

Gene Expression and Synaptic Plasticity: Investigating the effects of chronic fluparoxan treatment on gene expression related to adrenoceptors and other signaling molecules can provide insights into the molecular mechanisms underlying long-term adaptations. frontiersin.org Furthermore, exploring its impact on synaptic plasticity in brain regions relevant to mood and cognition is essential. nih.gov

Q & A

Q. How can researchers confirm the anhydrous nature of Fluparoxan hydrochloride using analytical techniques?

Methodological Answer:

- Use X-ray diffraction (XRD) to determine crystal structure and verify the absence of water molecules in the lattice.

- Pair with thermogravimetric analysis (TGA) to measure weight loss upon heating; anhydrous forms show minimal loss below decomposition temperatures .

- Validate via Karl Fischer titration for precise quantification of residual water content (<0.1% w/w).

Q. What in vitro assays are critical for assessing Fluparoxan’s antibacterial activity against Gram-positive pathogens?

Methodological Answer:

- Perform minimum inhibitory concentration (MIC) assays using standardized broth microdilution (CLSI guidelines) against Staphylococcus aureus and Streptococcus pneumoniae.

- Include time-kill curve studies to evaluate bactericidal vs. bacteriostatic effects over 24 hours.

- Use synergy testing (e.g., checkerboard assay) with β-lactams to identify combinatorial effects .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Fluparoxan’s synthesis yield?

Methodological Answer:

- Design a central composite design (CCD) in software like Design Expert to test variables (e.g., temperature, pH, catalyst concentration).

- Analyze interactions using ANOVA and generate 3D response surfaces to identify optimal conditions.

- Validate predictions with confirmatory runs; report % yield improvement and p-values for significance .

Q. How to resolve contradictions in pharmacokinetic data between animal models and human trials?

Methodological Answer:

- Conduct allometric scaling to adjust doses across species, accounting for metabolic rate differences.

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption/distribution.

- Reconcile discrepancies via Mendelian randomization (if genetic data exists) to control for confounding variables .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies ensure reproducible results in Fluparoxan’s stability studies under varying humidity conditions?

Methodological Answer:

- Design accelerated stability tests (ICH Q1A guidelines) at 40°C/75% RH for 6 months.

- Monitor degradation products via HPLC-MS and correlate with humidity-controlled environmental chambers.

- Apply Arrhenius equation to predict shelf-life at standard storage conditions .

Data Analysis & Validation

Q. How to validate Fluparoxan’s mechanism of action when transcriptomic and proteomic data conflict?

Methodological Answer:

- Perform multi-omics integration (RNA-seq + LC-MS proteomics) to identify pathway overlaps.

- Use gene set enrichment analysis (GSEA) to prioritize statistically significant pathways (FDR <0.05).

- Validate targets via CRISPR-Cas9 knockout in bacterial cultures to observe phenotypic rescue .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What statistical approaches address batch-to-batch variability in Fluparoxan’s bioactivity assays?

Methodological Answer:

- Apply mixed-effects models to separate batch effects from treatment effects.

- Use principal component analysis (PCA) to visualize batch clustering in high-dimensional data.

- Normalize data using Z-score transformation or ComBat for batch correction .

Experimental Design Challenges

Q. How to design a robust animal model study for Fluparoxan’s nephrotoxicity assessment?

Methodological Answer:

- Use randomized block design to control for weight/age variability in rodents.

- Measure serum creatinine and BUN levels weekly, with histopathological scoring at endpoint.

- Include positive controls (e.g., cisplatin) and sham groups to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.